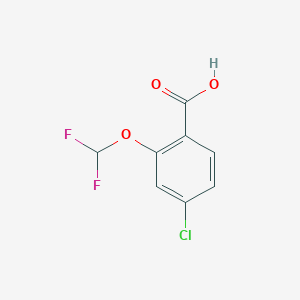

4-Chloro-2-(difluoromethoxy)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-(difluoromethoxy)benzoic acid is a solid compound . It is also known as 2-Chloro-4-(difluoromethoxy)benzoic acid . The IUPAC name for this compound is 2-chloro-4-(difluoromethoxy)benzoic acid .

Molecular Structure Analysis

The molecular formula of 4-Chloro-2-(difluoromethoxy)benzoic acid is C8H5ClF2O3 . The InChI code is 1S/C8H5ClF2O3/c9-6-3-4 (14-8 (10)11)1-2-5 (6)7 (12)13/h1-3,8H, (H,12,13) . The molecular weight is 222.58 g/mol .Physical And Chemical Properties Analysis

4-Chloro-2-(difluoromethoxy)benzoic acid is a solid . It has a molecular weight of 222.57 g/mol . The compound has a topological polar surface area of 46.5 Ų . It has a complexity of 213 .Scientific Research Applications

Application 1: Inhibition of TMEM206 in Colorectal Cancer Cells

- Summary of the Application: The compound is used to study its inhibitory effects on TMEM206, a protein that conducts chloride ions across plasma and vesicular membranes. The focus of the study was to investigate the role of TMEM206 in acid-induced cell death in colorectal cancer cells .

- Methods of Application: The role of TMEM206 in acid-induced cell death was studied with CRISPR/Cas9-mediated knockout and FACS analysis. The pharmacology of TMEM206 was determined with the patch clamp technique .

Application 2: Preparation of Aryl Difluoromethyl Ethers, Thioethers and Sulphones

- Summary of the Application: The compound is used in the synthesis of aryl difluoromethyl ethers, thioethers, and sulphones. These compounds are important in medicinal chemistry and drug discovery due to their unique chemical properties .

- Methods of Application: The synthesis involves the reaction of the compound with appropriate reagents under controlled conditions. The exact procedure can vary depending on the specific ether, thioether, or sulphone being synthesized .

- Results or Outcomes: The synthesis results in the formation of aryl difluoromethyl ethers, thioethers, and sulphones. .

Application 3: Synthesis of Difluoromethyl Ethers

- Summary of the Application: The compound is used in the synthesis of difluoromethyl ethers. These ethers are important in medicinal chemistry and drug discovery due to their unique chemical properties .

- Methods of Application: The synthesis involves the reaction of the compound with appropriate reagents under controlled conditions. The exact procedure can vary depending on the specific ether being synthesized .

- Results or Outcomes: The synthesis results in the formation of difluoromethyl ethers. .

Safety And Hazards

properties

IUPAC Name |

4-chloro-2-(difluoromethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O3/c9-4-1-2-5(7(12)13)6(3-4)14-8(10)11/h1-3,8H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGASHYZSZYKNEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542022 |

Source

|

| Record name | 4-Chloro-2-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(difluoromethoxy)benzoic acid | |

CAS RN |

97914-60-8 |

Source

|

| Record name | 4-Chloro-2-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

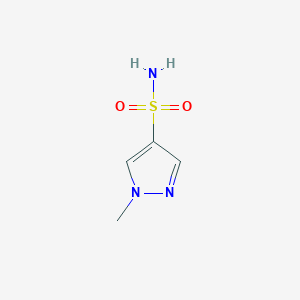

![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-1-amine](/img/structure/B1367455.png)

![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)

![Methyl benzo[d]oxazole-2-carboxylate](/img/structure/B1367469.png)